![molecular formula C16H18ClNO2S B14004338 4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide CAS No. 13952-54-0](/img/structure/B14004338.png)
4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide is an organic compound characterized by its sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl and a dimethylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorophenylethylamine with N,N-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
相似化合物的比较
Similar Compounds
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: Similar structure but lacks the sulfonamide group.
4-({2-(4-chlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide: Contains additional functional groups, leading to different chemical properties.
Uniqueness
4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and dimethylaminoethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
13952-54-0 |
|---|---|
分子式 |
C16H18ClNO2S |
分子量 |
323.8 g/mol |
IUPAC 名称 |
4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-18(2)21(19,20)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h5-12H,3-4H2,1-2H3 |
InChI 键 |
CJYAFQSTPINODA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
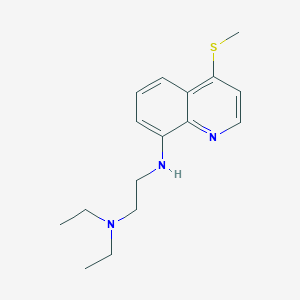
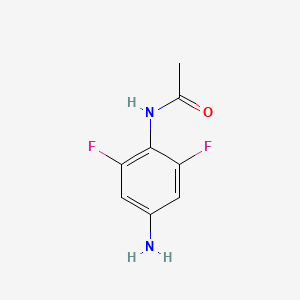
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
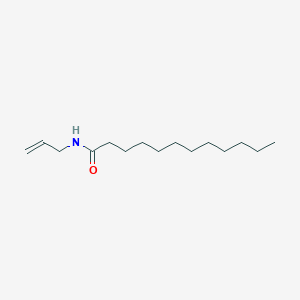
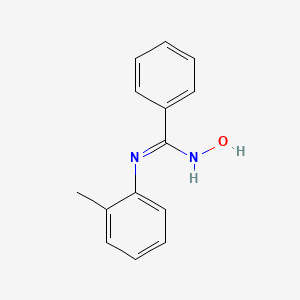
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
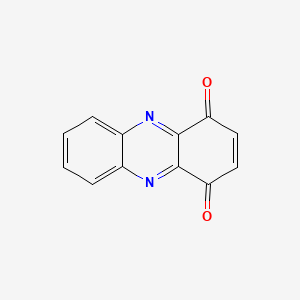
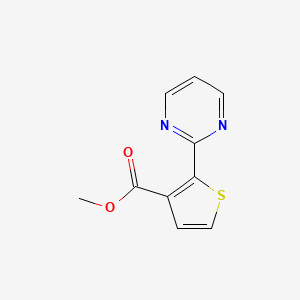
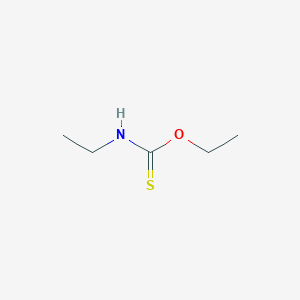
![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)
